molecular formula C16H14O5 B5802939 (4-Formylphenyl) 3,4-dimethoxybenzoate

(4-Formylphenyl) 3,4-dimethoxybenzoate

Cat. No.: B5802939
M. Wt: 286.28 g/mol
InChI Key: VHAJVSPIIJGINN-UHFFFAOYSA-N
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Description

(4-Formylphenyl) 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, featuring a formyl group (-CHO) on the para position of the phenyl ring attached to the ester oxygen. This compound combines the electron-donating methoxy groups (meta and para positions on the benzoate moiety) with the electron-withdrawing formyl group, creating unique physicochemical and biological properties.

Properties

IUPAC Name

(4-formylphenyl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-14-8-5-12(9-15(14)20-2)16(18)21-13-6-3-11(10-17)4-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAJVSPIIJGINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylphenyl) 3,4-dimethoxybenzoate typically involves the esterification of 4-formylphenol with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods for (4-Formylphenyl) 3,4-dimethoxybenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The formyl group in (4-Formylphenyl) 3,4-dimethoxybenzoate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-carboxyphenyl 3,4-dimethoxybenzoate.

    Reduction: 4-(hydroxymethyl)phenyl 3,4-dimethoxybenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Formylphenyl) 3,4-dimethoxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formylphenyl) 3,4-dimethoxybenzoate largely depends on its interaction with biological molecules. The formyl group can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound’s aromatic rings and methoxy groups may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Physicochemical Properties

The position and number of methoxy groups significantly influence properties such as melting points, solubility, and thermal stability:

  • Melting Points :
    • 2-Allyl-5-methoxyphenyl 3,4-dimethoxybenzoate (12bc): 96.3–97.2°C .
    • 2-Allyl-3,5-dimethoxyphenyl 3,4-dimethoxybenzoate (12cc): 109.2–110.2°C .
    • 3,4-Dimethoxybenzoic acid (parent acid): 181–183°C .

      The higher melting point of the parent acid compared to its esters is attributed to strong hydrogen bonding, while increased methoxy substitution in esters elevates melting points due to enhanced van der Waals interactions.
  • Solubility :

    • Cu(II) 3,5-dimethoxybenzoate has lower water solubility (10⁻⁵ mol/dm³) compared to Cu(II) 2,6-dimethoxybenzoate (10⁻² mol/dm³). This is due to steric and inductive effects of substituents on electron density and lattice energy .
  • Thermal Stability :

    • Cu(II) 2,4-dimethoxybenzoate is more thermally stable than Cu(II) 3,4-dimethoxybenzoate, decomposing at higher temperatures. This difference arises from mesomeric effects stabilizing the 2,4-isomer’s coordination geometry .

Functional Group Effects on Reactivity and Bioactivity

  • Formyl vs. Nitro Groups :

    • (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibits higher cholinesterase inhibitory activity (IC₅₀ ~10 µM) than its nitro-substituted analog. The formyl group enhances hydrogen bonding with enzyme active sites, as demonstrated by molecular docking studies .
    • In contrast, nitro groups introduce strong electron-withdrawing effects, which may reduce metabolic stability compared to formyl derivatives .
  • Allyl vs. Methyl Esters: Allyl-substituted 3,4-dimethoxybenzoates (e.g., 12ad, 12bc) are liquid or low-melting solids, facilitating their use in polymerizable monomers. Methyl esters (e.g., methyl 3,4-dimethoxybenzoate) are solids with higher melting points (58–62°C), suitable as synthetic intermediates .

Metabolic Pathways

  • 3,4-Dimethoxybenzoate derivatives like veratrate are metabolized by Comamonas testosteroni via demethylation to protocatechuate, a key intermediate in lignin degradation .

Data Tables

Table 1: Physicochemical Properties of Selected 3,4-Dimethoxybenzoate Derivatives

Compound Name Melting Point (°C) Solubility (Water) Thermal Decomposition Range (°C) Key Application
3,4-Dimethoxybenzoic acid 181–183 Low (Hydrophobic) N/A Pharmaceutical precursor
Methyl 3,4-dimethoxybenzoate 58–62 Insoluble N/A Synthetic intermediate
Cu(II) 3,4-dimethoxybenzoate N/A ~10⁻⁵ mol/dm³ 495–685 (oxycarbonate formation) Coordination chemistry
(5-Formylfuran-2-yl) methyl derivative N/A N/A N/A Cholinesterase inhibitor

Q & A

Basic Research Questions

Q. What is the synthetic pathway for (4-Formylphenyl) 3,4-dimethoxybenzoate, and how can its purity be validated?

  • Methodology :

  • Synthesis : The compound is synthesized via esterification between 4-formyl-2-methoxyphenol and 3,4-dimethoxybenzoic acid under acidic or coupling reagent conditions (e.g., DCC/DMAP in anhydrous dichloromethane). Reaction progress is monitored by TLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product.
  • Characterization :
  • NMR : 1^1H NMR (DMSO-d6, 200 MHz) detects aromatic protons (δ 7.2–8.1 ppm), formyl protons (δ 9.8–10.2 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~2850 cm1^{-1} (OCH3_3) confirm functional groups .
  • Purity : Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the theoretical mass (±1 Da) .

Q. How do the functional groups in (4-Formylphenyl) 3,4-dimethoxybenzoate influence its reactivity?

  • Key Functional Groups :

  • Formyl group : Participates in nucleophilic additions (e.g., Schiff base formation) and redox reactions.
  • Methoxy groups : Electron-donating effects stabilize aromatic rings and direct electrophilic substitution .
    • Analytical Validation :
  • UV-Vis : λmax\lambda_{\text{max}} ~270–300 nm (aromatic π→π* transitions) .
  • HPLC : Retention time shifts under acidic/basic conditions indicate ester hydrolysis susceptibility .

Advanced Research Questions

Q. How can computational modeling predict the interactions of (4-Formylphenyl) 3,4-dimethoxybenzoate with biological targets?

  • Methodology :

  • Software : Use Gaussian 16 or Discovery Studio for DFT calculations to optimize geometry and evaluate electrostatic potential surfaces .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cytochrome P450). Key parameters:
ParameterValue
Grid box size60 × 60 × 60 Å
Exhaustiveness100
Binding energy range-8 to -10 kcal/mol
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in bioactivity data for this compound?

  • Common Issues :

  • Purity discrepancies : HPLC with a C18 column (acetonitrile/water mobile phase) identifies impurities >95% purity threshold .
  • Assay variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using triplicate replicates and positive/negative controls .
    • Case Study : Conflicting IC50_{50} values in antimicrobial assays may arise from solvent effects (DMSO vs. ethanol). Validate solubility via dynamic light scattering (DLS) .

Q. How does (4-Formylphenyl) 3,4-dimethoxybenzoate degrade under thermal or photolytic stress?

  • Stability Studies :

  • Thermal Degradation : TGA/DSC analysis (heating rate 10°C/min, N2_2 atmosphere) shows decomposition onset at ~180°C.
  • Photolysis : Expose to UV light (254 nm) for 24 hrs; monitor degradation by LC-MS (major product: 3,4-dimethoxybenzoic acid) .
    • Mitigation : Store in amber vials at -20°C under argon.

Key Research Gaps and Future Directions

  • Structure-Activity Relationships (SAR) : Systematic modification of methoxy/formyl positions to enhance bioactivity .
  • Environmental Impact : Study adsorption on indoor surfaces (e.g., silica) via microspectroscopic imaging to assess persistence .

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